molecular formula C11H14N2O5 B166076 Dinoseb methyl ether CAS No. 6099-79-2

Dinoseb methyl ether

Cat. No.: B166076
CAS No.: 6099-79-2
M. Wt: 254.24 g/mol
InChI Key: UVYHORVGKZXEMP-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

The cellular effects of Dinoseb methyl ether are not well-documented. It is known that nitroaromatic compounds can have various effects on cells and cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that Dinoseb, a closely related compound, acts as an uncoupler of oxidative phosphorylation. It is a weak acid that can pass through lipid membranes when it’s in the undissociated form. It uses this property to transport protons through the inner mitochondrial membrane

Temporal Effects in Laboratory Settings

It is known that nitroaromatic compounds can undergo various changes over time in laboratory settings

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models

Metabolic Pathways

It is known that nitroaromatic compounds can be involved in various metabolic pathways

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways

Subcellular Localization

It is known that chemical compounds can have various subcellular localizations and that these localizations can affect their activity or function

Preparation Methods

The synthesis of Dinoseb methyl ether involves several steps. One common method starts with anisole as the raw material. The synthetic route typically includes nitration, where the anisole undergoes electrophilic aromatic substitution to introduce nitro groups at the 4 and 6 positions.

Industrial production methods often involve similar steps but are optimized for large-scale production. These methods may use different catalysts and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Dinoseb methyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dinoseb methyl ether has several scientific research applications:

Comparison with Similar Compounds

Dinoseb methyl ether can be compared with other nitroaromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYHORVGKZXEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863692
Record name 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-79-2
Record name Dinoseb, methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoseb methyl ether
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Dinoseb methyl ether
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Dinoseb methyl ether
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Dinoseb methyl ether
Reactant of Route 6
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Dinoseb methyl ether

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